molecular formula C10H12N2O5S B14477081 N~2~-(Benzenesulfonyl)-alpha-asparagine CAS No. 66415-75-6

N~2~-(Benzenesulfonyl)-alpha-asparagine

Katalognummer: B14477081
CAS-Nummer: 66415-75-6
Molekulargewicht: 272.28 g/mol
InChI-Schlüssel: KJIXXGXIQKKOAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(Benzenesulfonyl)-alpha-asparagine is a compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Benzenesulfonyl)-alpha-asparagine typically involves the reaction of benzenesulfonyl chloride with alpha-asparagine. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Benzenesulfonyl Chloride with Alpha-Asparagine: Benzenesulfonyl chloride is reacted with alpha-asparagine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure N2-(Benzenesulfonyl)-alpha-asparagine.

Industrial Production Methods

Industrial production of N2-(Benzenesulfonyl)-alpha-asparagine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(Benzenesulfonyl)-alpha-asparagine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N~2~-(Benzenesulfonyl)-alpha-asparagine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N2-(Benzenesulfonyl)-alpha-asparagine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group plays a crucial role in this inhibitory action by forming strong interactions with the enzyme’s active site residues.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic Acid: A simpler analog with similar sulfonamide functionality.

    N-(Piperidin-1-yl)benzenesulfonamide: Another sulfonamide derivative with different substituents.

Uniqueness

N~2~-(Benzenesulfonyl)-alpha-asparagine is unique due to the presence of the alpha-asparagine moiety, which imparts distinct biological activity and specificity. This makes it a valuable compound for targeted applications in medicinal chemistry and enzyme inhibition studies.

Eigenschaften

CAS-Nummer

66415-75-6

Molekularformel

C10H12N2O5S

Molekulargewicht

272.28 g/mol

IUPAC-Name

4-amino-3-(benzenesulfonamido)-4-oxobutanoic acid

InChI

InChI=1S/C10H12N2O5S/c11-10(15)8(6-9(13)14)12-18(16,17)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H2,11,15)(H,13,14)

InChI-Schlüssel

KJIXXGXIQKKOAP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.